Glutaric anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Anticonvulsants: Some research explores the potential of glutaric anhydride derivatives for treating epilepsy by targeting specific neurotransmitter pathways in the brain.

- Anti-cancer agents: Studies investigate the use of glutaric anhydride derivatives in the development of new anti-cancer drugs. These derivatives may work by inhibiting the growth and proliferation of cancer cells [].

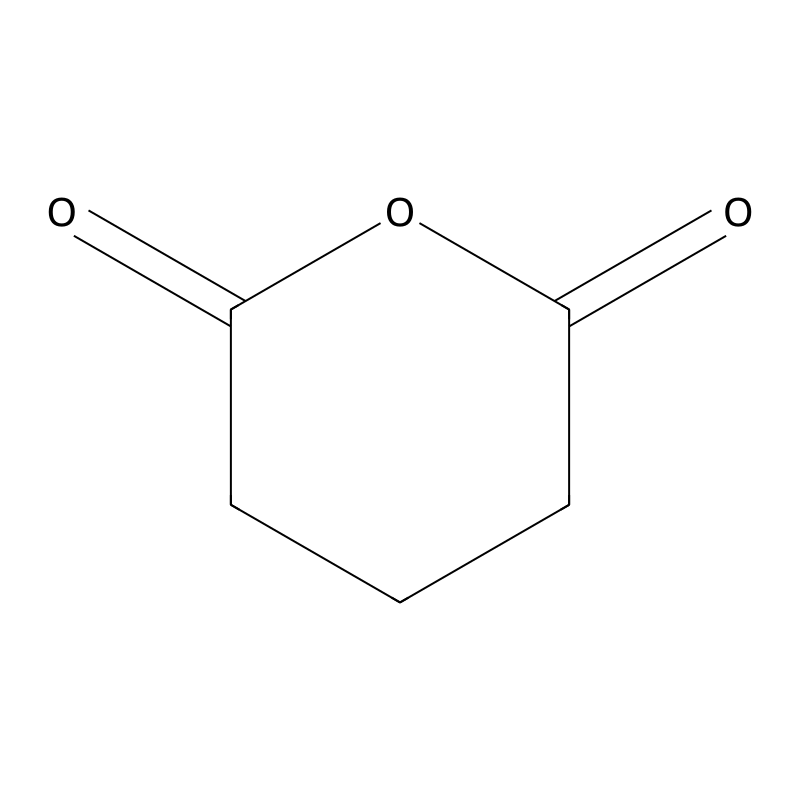

Glutaric anhydride is a cyclic dicarboxylic anhydride with the chemical formula CHO. It is characterized by its oxane structure, which contains oxo groups at positions 2 and 6. This compound is typically synthesized from glutaric acid through dehydration processes. Glutaric anhydride is a colorless to pale yellow liquid with a pungent odor, and it is soluble in organic solvents such as acetone and ethanol, but insoluble in water .

Glutaric anhydride is a harmful and irritating compound. Here are some safety concerns:

- Toxicity: Glutaric anhydride is harmful if swallowed and causes skin irritation and serious eye damage []. It has a reported LD50 (lethal dose 50%) of 1780 mg/kg for skin exposure in rabbits [].

- Flammability: Glutaric anhydride has a flash point of 175 °C and an autoignition temperature of 320 °C, indicating flammability at elevated temperatures [].

- Reactivity: Glutaric anhydride reacts readily with water, releasing heat. It can also react violently with strong bases [].

- Friedel-Crafts Condensation: This reaction involves glutaric anhydride reacting with aromatic compounds, leading to the formation of substituted aromatic acids. For example, it can react with benzene to form isomeric benzoylphenylpropionic acids .

- Castagnoli-Cushman Reaction: Glutaric anhydride can undergo this reaction with imines to yield complex cyclic structures. This reaction has been utilized for synthesizing various nitrogen-containing heterocycles .

- Reactions with Amines: The compound can react with N-benzylidenebenzylamine, leading to the formation of substituted piperidin-2-ones. This reaction showcases its utility in organic synthesis and drug discovery .

Research indicates that glutaric anhydride exhibits biological activity, particularly in bioconjugation applications. It has been employed as a coupling agent in the synthesis of various bioactive compounds, enhancing their solubility and stability. Additionally, studies suggest that derivatives of glutaric anhydride may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects .

Several methods exist for synthesizing glutaric anhydride:

- Thermal Dehydration: Glutaric acid can be dehydrated at elevated temperatures (around 200°C) to yield glutaric anhydride. This method is straightforward but requires careful temperature control to prevent decomposition .

- Catalytic Methods: Certain catalysts can facilitate the dehydration process, improving yields and reducing reaction times. For example, Lewis acids have been explored for this purpose .

- Green Chemistry Approaches: Recent studies emphasize solvent-free and catalyst-free methods for functionalizing cellulose using glutaric anhydride, aligning with principles of green chemistry .

Glutaric anhydride's unique five-membered ring structure distinguishes it from these similar compounds, influencing its reactivity and application potential in organic synthesis and material science.

Studies on the interactions of glutaric anhydride with biological molecules highlight its potential as a coupling agent in drug development. These interactions often involve nucleophilic attack by amines or alcohols on the anhydride functionality, leading to the formation of stable conjugates that can improve pharmacokinetic properties .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 189 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 188 of 189 companies with hazard statement code(s):;

H302 (98.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (28.19%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (98.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (60.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant